

Quinazolin-6-amine: A Technical Guide to Physicochemical Properties and Characterization

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Compound of Interest

Compound Name: Quinazolin-6-amine

Cat. No.: B110992

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of **Quinazolin-6-amine** (CAS: 101421-72-1). As a key heterocyclic compound, the quinazoline scaffold is recognized in medicinal chemistry as a privileged structure due to its wide spectrum of biological activities.^[1] **Quinazolin-6-amine**, featuring an amine functional group at the 6-position, serves as a crucial chemical intermediate for the synthesis of novel bioactive molecules, particularly in oncology and the study of multi-drug resistance (MDR).^{[1][2]}

Derivatives of quinazolinamine have demonstrated significant potential as potent inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are major contributors to chemotherapy failure.^{[1][3]} Furthermore, the quinazoline core is central to the design of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a protein critical to cell proliferation in many cancers.^{[1][4][5]}

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Quinazolin-6-amine**. While experimental data for some properties like melting and boiling points are not readily

available for this specific isomer, computed values and data for the parent quinazoline compound are provided for reference.

Table 1: General and Computed Properties of Quinazolin-6-amine

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃	[6]
Molecular Weight	145.16 g/mol	[6]
CAS Number	101421-72-1	[6]
Topological Polar Surface Area (TPSA)	51.8 Å ²	ChemScene[6]
logP (Octanol/Water Partition Coeff.)	1.212	ChemScene[6]
Hydrogen Bond Donors	1	ChemScene[6]
Hydrogen Bond Acceptors	3	ChemScene[6]
Rotatable Bonds	0	ChemScene[6]

Table 2: Experimental Physical Properties (Reference Data)

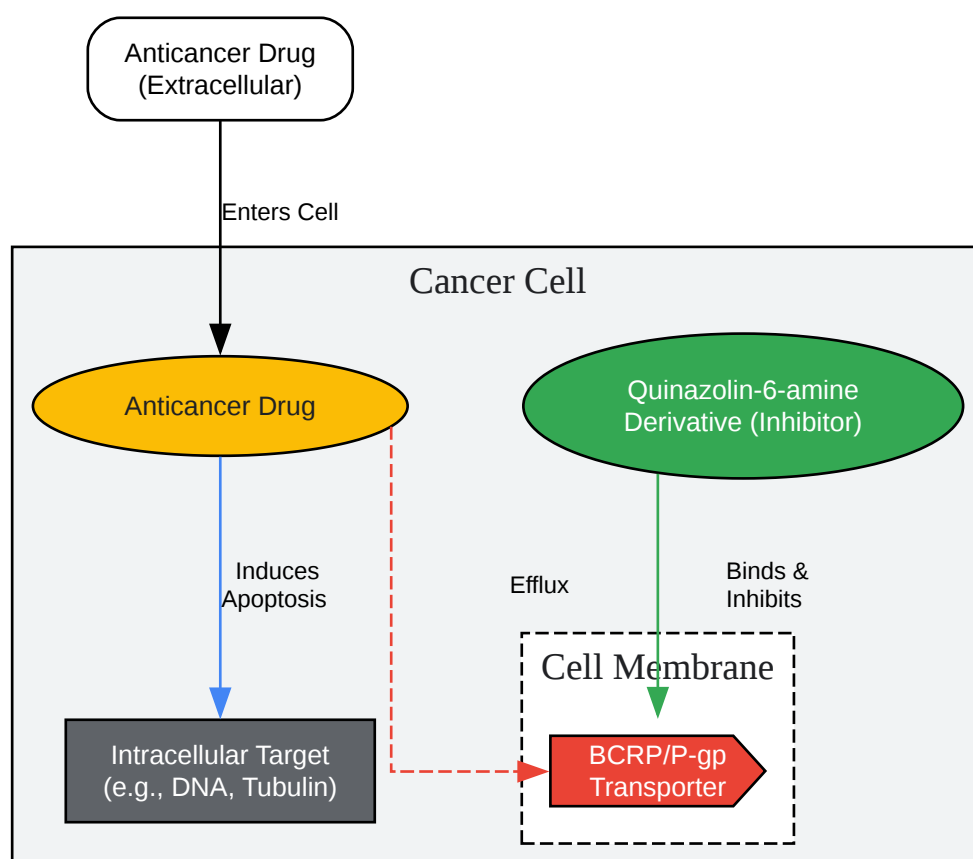
Property	Quinazolin-6-amine	Parent Quinazoline	Source (Parent Cpd)
Appearance	Light yellow crystalline solid (predicted)	Light yellow crystals	[7]
Melting Point	Data not available	48 °C	[7]
Boiling Point	Data not available	243 °C	[7]
Solubility	Soluble in water (predicted)	Soluble in water	[7]
pKa (Acidity)	Data not available	3.51	[7]

Biological Activity and Mechanisms of Action

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Two primary mechanisms of action for quinazoline derivatives are the inhibition of protein kinases like EGFR and the modulation of drug efflux pumps like BCRP.

Inhibition of ABC Transporters

Overexpression of ABC transporters, such as BCRP (ABCG2), is a major cause of multidrug resistance (MDR) in cancer cells. These transporters actively efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. Quinazolinamine derivatives can act as competitive inhibitors of these transporters, binding to the pump and preventing the efflux of anticancer drugs. This restores the sensitivity of resistant cancer cells to chemotherapy.[3][8][9]

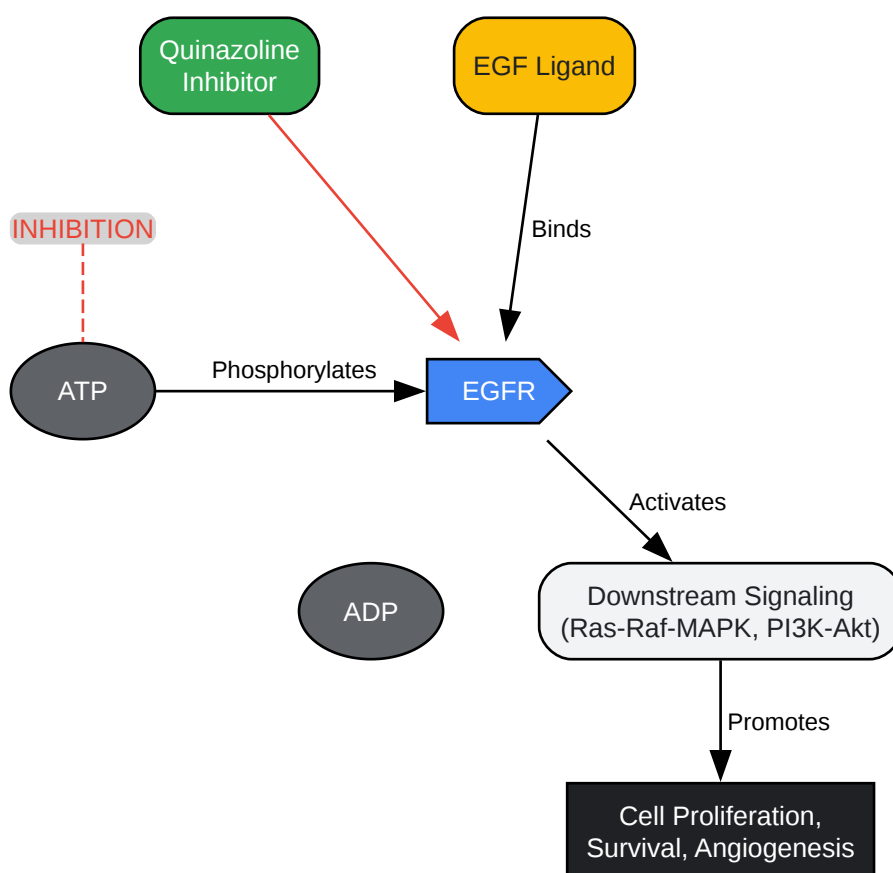


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Mechanism of ABC Transporter Inhibition.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and angiogenesis.[5][10] Many quinazoline derivatives, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and blocking the subsequent signal transduction cascade.[2][11] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[11]

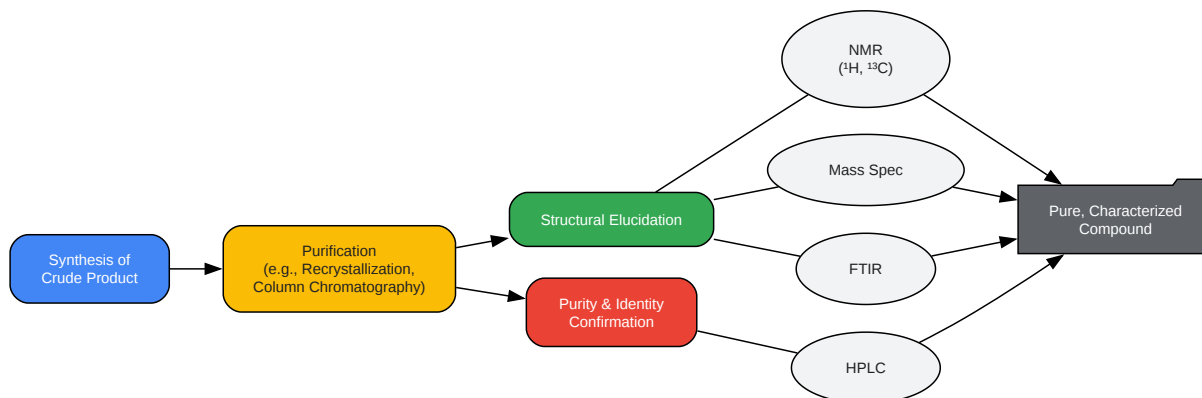


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Simplified EGFR Inhibition Pathway.

Experimental Protocols for Characterization

A general workflow for the synthesis and characterization of **Quinazolin-6-amine** and its derivatives involves synthesis, purification, and comprehensive structural and purity analysis.



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General Characterization Workflow.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of **Quinazolin-6-amine** and related small molecules.^[12]

- Objective: To determine the purity of the synthesized compound and identify any impurities.
- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).^[13]
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically employed for resolving complex mixtures.^[12]
 - Solvent A: Phosphate buffer (e.g., 20 mM KH₂PO₄) with pH adjusted to ~2.0-3.0 with phosphoric acid, or 0.1% formic acid in water.
 - Solvent B: Acetonitrile or Methanol.
- Gradient Program (Example):

- 0-2 min: 5% B
- 2-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan, typically around 240-260 nm and ~340 nm for quinazoline derivatives.
- Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent (e.g., methanol) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.^[14]

- Objective: To elucidate the proton (^1H) and carbon (^{13}C) framework of the molecule.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy (Expected Signals):
 - Aromatic Protons: Multiple signals are expected in the aromatic region (~7.0-9.0 ppm). The protons on the quinazoline ring system will appear as doublets, triplets, or singlets depending on their position and coupling partners.

- Amine Protons ($-NH_2$): A broad singlet is typically observed. The chemical shift can vary ($\sim 3-5$ ppm for aromatic amines) and the signal may disappear upon D_2O exchange, which confirms its identity.[\[15\]](#)[\[16\]](#)
- ^{13}C NMR Spectroscopy (Expected Signals):
 - Aromatic Carbons: Signals for the 8 carbons of the quinazoline ring will appear in the downfield region ($\sim 110-165$ ppm).
 - C-N Carbons: Carbons directly attached to nitrogen atoms are deshielded and will appear within the aromatic region.[\[16\]](#)[\[17\]](#)
- Objective: To identify the key functional groups present in the molecule.[\[18\]](#)
- Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Expected Characteristic Absorptions:
 - N-H Stretch (Amine): Primary aromatic amines typically show two characteristic bands in the $3300-3500\text{ cm}^{-1}$ region.[\[15\]](#)
 - C=N Stretch (Pyrimidine Ring): A sharp absorption band around $1620-1650\text{ cm}^{-1}$.
 - C=C Stretch (Aromatic Rings): Multiple bands in the $1450-1600\text{ cm}^{-1}$ region.
 - C-N Stretch (Aromatic Amine): A strong band in the $1250-1335\text{ cm}^{-1}$ region.[\[15\]](#)
 - Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm^{-1} .
- Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[\[19\]](#)
- Ionization Technique: Electrospray Ionization (ESI) is commonly used for quinazoline derivatives and is typically run in positive ion mode $[M+H]^+$.
- Analysis:

- **Molecular Ion Peak:** The primary peak observed should correspond to the protonated molecule. For **Quinazolin-6-amine** ($C_8H_7N_3$), the expected mass-to-charge ratio (m/z) for $[M+H]^+$ would be approximately 146.07.
- **Fragmentation:** Tandem MS (MS/MS) can be used to analyze the fragmentation pattern, which is often characteristic of the quinazoline core structure and can help differentiate isomers.^[20] Common fragmentation may involve the loss of small neutral molecules from the pyrimidine ring.

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